molecular formula C16H12N2O3 B1619770 N-(4-amino-9,10-dioxoanthracen-1-yl)acetamide CAS No. 6471-02-9

N-(4-amino-9,10-dioxoanthracen-1-yl)acetamide

Cat. No.: B1619770
CAS No.: 6471-02-9
M. Wt: 280.28 g/mol
InChI Key: WUTYQBPQNVVTGI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-9,10-dioxoanthracen-1-yl)acetamide typically involves the reaction of 1-amino-9,10-anthraquinone with acetic anhydride under controlled conditions . The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The reaction mixture is then purified through recrystallization to obtain the desired product in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-9,10-dioxoanthracen-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(4-amino-9,10-dioxoanthracen-1-yl)acetamide involves its interaction with cellular components. In medicinal applications, it targets DNA and inhibits topoisomerase II, an enzyme crucial for DNA replication and cell division. This leads to the disruption of cancer cell proliferation and induces apoptosis . The compound’s ability to intercalate into DNA strands is a key factor in its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-amino-9,10-dioxoanthracen-1-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as both an analytical reagent and a potential anticancer agent highlights its versatility .

Properties

CAS No.

6471-02-9

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

IUPAC Name

N-(4-amino-9,10-dioxoanthracen-1-yl)acetamide

InChI

InChI=1S/C16H12N2O3/c1-8(19)18-12-7-6-11(17)13-14(12)16(21)10-5-3-2-4-9(10)15(13)20/h2-7H,17H2,1H3,(H,18,19)

InChI Key

WUTYQBPQNVVTGI-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C2C(=C(C=C1)N)C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CC(=O)NC1=C2C(=C(C=C1)N)C(=O)C3=CC=CC=C3C2=O

Key on ui other cas no.

6471-02-9

Origin of Product

United States

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